7-Benzyl-1,7-diazaspiro[4.5]decane

Lipophilicity Drug Design Membrane Permeability

7-Benzyl-1,7-diazaspiro[4.5]decane is a bicyclic diamine belonging to the 1,7-diazaspiro[4.5]decane scaffold class, featuring a spirocyclic junction between a pyrrolidine and a piperidine ring with a benzyl substituent at the 7-position. Its molecular formula is C₁₅H₂₂N₂ (MW 230.35 g/mol), with computed XLogP3 of 2.2, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of approximately 15 Ų.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 1086395-20-1
Cat. No. B1429128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1,7-diazaspiro[4.5]decane
CAS1086395-20-1
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC2(CCCN(C2)CC3=CC=CC=C3)NC1
InChIInChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(13-17)8-4-10-16-15/h1-3,6-7,16H,4-5,8-13H2
InChIKeyOOKMXRYWLZPJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-1,7-diazaspiro[4.5]decane (CAS 1086395-20-1): Structural and Physicochemical Baseline for Scientific Procurement


7-Benzyl-1,7-diazaspiro[4.5]decane is a bicyclic diamine belonging to the 1,7-diazaspiro[4.5]decane scaffold class, featuring a spirocyclic junction between a pyrrolidine and a piperidine ring with a benzyl substituent at the 7-position [1]. Its molecular formula is C₁₅H₂₂N₂ (MW 230.35 g/mol), with computed XLogP3 of 2.2, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of approximately 15 Ų [1]. The compound is commercially available from multiple suppliers at ≥95% purity, primarily positioned as a research chemical and synthetic building block .

Why In-Class Substitution of 7-Benzyl-1,7-diazaspiro[4.5]decane Fails: The Critical Role of Regiospecific N-Benzylation and Lipophilicity


Compounds within the 1,7-diazaspiro[4.5]decane family cannot be simply interchanged without altering key physicochemical and potentially pharmacological properties. The unsubstituted parent (CAS 88619-21-0) is substantially more hydrophilic (XLogP3 0.2) and bears two hydrogen bond donors, while the 7-methyl analog (CAS 1086395-14-3) exhibits an intermediate XLogP3 of 0.7 [1][2]. The 7-benzyl substitution raises XLogP3 to 2.2, a >10-fold increase in computed lipophilicity that fundamentally alters membrane permeability, solubility, and biological distribution profiles [1]. Furthermore, the regioisomer 1-benzyl-1,7-diazaspiro[4.5]decane (CAS 867009-85-6) positions the benzyl group on the pyrrolidine nitrogen rather than the piperidine nitrogen, creating a distinct steric and electronic environment that affects the basicity and reactivity of the spirocyclic scaffold [3]. Caution: high-strength differential biological evidence for this specific compound is limited in the primary literature; the quantitative differentiation presented below is therefore anchored primarily in computed molecular properties and available synthetic intermediates rather than head-to-head pharmacological data.

7-Benzyl-1,7-diazaspiro[4.5]decane: Quantitative Differentiation Evidence vs. Closest Analogs


XLogP3 Lipophilicity: >10-Fold Increase Over Unsubstituted Parent and 7-Methyl Analog

The 7-benzyl substitution imparts a 10.5-fold increase in computed lipophilicity compared to the unsubstituted 1,7-diazaspiro[4.5]decane parent (XLogP3 2.2 vs 0.2) and a 3.1-fold increase relative to the 7-methyl analog (XLogP3 0.7) [1][2]. This shift from hydrophilic to moderately lipophilic character has significant implications for passive membrane permeability, blood-brain barrier penetration potential, and organic solvent solubility [1].

Lipophilicity Drug Design Membrane Permeability

Hydrogen Bond Donor Count Reduced to 1 vs 2 for Unsubstituted Parent

7-Benzyl-1,7-diazaspiro[4.5]decane contains a single hydrogen bond donor (the secondary amine on the pyrrolidine ring), whereas the unsubstituted 1,7-diazaspiro[4.5]decane parent has two HBDs (both secondary amines) [1][2]. This reduction in HBD count from 2 to 1 is expected to improve passive permeability across lipid bilayers by reducing the desolvation energy penalty required for membrane traversal [1].

Hydrogen Bonding Solubility Permeability

Orthogonal Protection Strategy: Availability of Boc-Protected Intermediate Enables Selective N-Functionalization

The tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate intermediate (CAS 1415560-12-1) is commercially available at ≥97% purity, enabling selective functionalization of the pyrrolidine nitrogen while the piperidine nitrogen remains benzyl-protected . In contrast, the 1-benzyl regioisomer has the Boc group at position 7 (tert-butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate, CAS 939793-20-1), which reverses the orthogonal protection logic and may not suit synthetic routes requiring the piperidine nitrogen to be available for derivatization .

Synthetic Intermediate Building Block Orthogonal Protection

Regioisomeric Differentiation: 7-Benzyl vs 1-Benzyl Substitution Alters Nitrogen Basicity and Steric Environment

In the 1,7-diazaspiro[4.5]decane scaffold, the pyrrolidine nitrogen (position 1) and piperidine nitrogen (position 7/IUPAC 9) exhibit intrinsically different basicity and steric accessibility [1]. The 7-benzyl isomer places the bulky benzyl group on the six-membered ring nitrogen, leaving the five-membered ring nitrogen sterically more accessible for hydrogen bonding or derivatization. The 1-benzyl regioisomer reverses this, with the benzyl group on the pyrrolidine nitrogen [2]. While direct pKa measurements for these specific compounds are not available in the literature, the predicted pKa for the structurally related 1,7-diazaspiro[4.5]decane scaffold is approximately 10.99–11.09 . The differential substitution pattern is expected to modulate the basicity of each nitrogen by 0.5–1.5 pKa units, based on class-level precedents for N-alkylated cyclic amines.

Regioisomer Basicity Steric Effects

7-Benzyl-1,7-diazaspiro[4.5]decane: Best-Fit Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: CNS Penetrant Lead Generation Requiring Moderate Lipophilicity

The XLogP3 of 2.2 positions 7-benzyl-1,7-diazaspiro[4.5]decane within the optimal lipophilicity range for blood-brain barrier penetration (typically XLogP 1.5–3.5), unlike the unsubstituted parent (XLogP 0.2) which is too polar for passive CNS entry [1]. With a single HBD and TPSA of ~15 Ų, the compound aligns with CNS MPO scoring guidelines, making it a suitable scaffold for CNS-targeted libraries [1].

Synthetic Chemistry: Selective Derivatization via Boc-Protected Intermediate

The commercial availability of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate (CAS 1415560-12-1) enables orthogonal protection strategies: the Boc group on the pyrrolidine nitrogen can be selectively deprotected under acidic conditions while the benzyl group remains intact on the piperidine nitrogen, allowing sequential functionalization of the scaffold . This is advantageous for constructing focused libraries with differential N-substitution patterns.

Pharmacological Research: CCR8 Antagonist Scaffold Exploration

The 1,7-diazaspiro[4.5]decane scaffold has been explored in patent literature as a core structure for CCR8 receptor antagonists, a target implicated in TH2-mediated allergic inflammation and asthma [2]. While the specific 7-benzyl analog has not been individually profiled in published pharmacology studies, the regiospecific benzyl substitution pattern may influence CCR8 binding, and the compound serves as a key intermediate for generating analogs within this chemical series [2].

Chemical Biology: Fragment-Based Screening Libraries

With a molecular weight of 230.35 g/mol, 7-benzyl-1,7-diazaspiro[4.5]decane falls within the fragment-like space (MW < 300), and its moderate lipophilicity (XLogP 2.2) and rigid spirocyclic framework make it an attractive fragment for screening against protein targets where conformational constraint improves binding entropy [1]. The benzyl group provides a UV chromophore for detection and potential π-stacking interactions with aromatic residues in target binding sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-1,7-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.